![molecular formula C18H23F3N2O B5822352 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)
1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as CTTP, is a chemical compound that has been widely studied for its potential therapeutic uses.
Mechanism of Action
1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can modulate the activity of the serotonin system, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can reduce anxiety-like behavior in animal models, as well as improve cognitive function and memory. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its high purity and yield, which makes it ideal for laboratory use. However, its specific mechanism of action and potential therapeutic uses are still being investigated, and more research is needed to fully understand its effects.
Future Directions
Future research on 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine could focus on its potential use in the treatment of neurological disorders, such as depression and anxiety. It could also be investigated for its potential use in cancer therapy, as well as its anti-inflammatory effects. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
In conclusion, 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been widely studied for its potential therapeutic uses. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its effects, 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine shows promise as a potential treatment for a variety of diseases.
Synthesis Methods
1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized using a variety of methods, including the reaction of 1-(cyclohexylcarbonyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst. This method has been optimized for high yield and purity, making it ideal for laboratory use.
Scientific Research Applications
1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential use in cancer therapy, due to its ability to inhibit the growth of certain tumor cells.
properties
IUPAC Name |
cyclohexyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O/c19-18(20,21)15-7-4-8-16(13-15)22-9-11-23(12-10-22)17(24)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNOOVJYDNTIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.